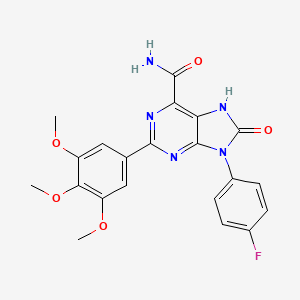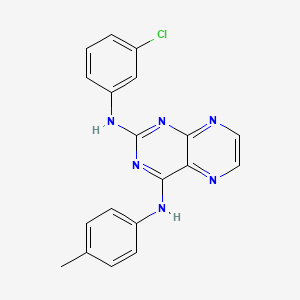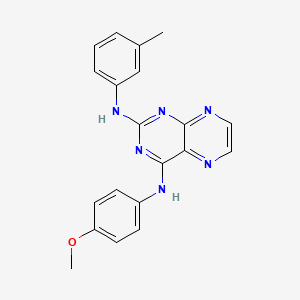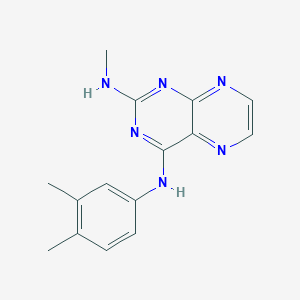![molecular formula C18H23N7 B6421265 N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine CAS No. 946290-04-6](/img/structure/B6421265.png)
N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine (DMPDA) is a chemical compound primarily used as a reagent in synthetic organic chemistry. It is a versatile reagent that can be used in a variety of reactions, including nitration, amination, and arylation. Its structure consists of a pteridine ring with two nitrogen atoms, two methyl groups, and a dimethylaminoethyl group. DMPDA is a relatively new reagent, having been first synthesized in the early 2000s, and has since become a popular choice for researchers due to its wide range of applications.
Applications De Recherche Scientifique
Drug and Gene Delivery Systems
The compound has been used in the synthesis of poly (2- (dimethylamino)ethyl methacrylate)-Grafted Amphiphilic Block Copolymer Micelles . These micelles were loaded with the antioxidant, anti-inflammatory, and anticancer drug quercetin . The drug-loaded nanoparticles were further used to form micelleplexes in aqueous media through electrostatic interactions with DNA . This shows the potential of the compound in creating drug and gene delivery systems .
2. Transient Expression of Plasmid DNA in Plant Cells The compound has been used in the efficient transient expression of plasmid DNA in plant cells . The compound was incubated with plasmid GFP (pGFP) to explore its transfection ability in plants . The results showed that transient expression of pGFP was readily achieved in Arabidopsis thaliana and Nicotiana benthamiana .
Synthesis of Amphiphilic Diblock Copolymers
The compound has been used as a starting material in the synthesis of poly (DMAEMA) and amphiphilic block copolymers . These copolymers can result in abundant micelle morphologies, which have potential applications in nanoscience and nanotechnology .
4. Preparation of Semi-Interpenetrating Polymer Network (Semi-IPN) Hydrogels A series of semi-interpenetrating polymer network (semi-IPN) hydrogels based on poly ((2-dimethylamino)ethyl methacrylate)/poly (N, N -diethylacrylamide) (PDMAEMA/PDEA) were synthesized by changing the initial PDMAEMA/DEA molar ratio at room temperature .
Biocompatible Polymer for Various Applications
Poly (DMAEMA) is a thermal and pH-sensitive biocompatible polymer widely used in various applications . It has been used in the design of a great variety of delivery systems for biologically active (macro)molecules .
Nanocarriers in Gene Transfection
Nanomaterials have been widely studied for their potential to become the new generation of nanocarriers in gene transfection . The compound, which possesses temperature and pH dual-sensitivity, has largely been applied in animal cells, but it is rarely involved in plant cells .
Propriétés
IUPAC Name |
2-N-[2-(dimethylamino)ethyl]-4-N-(3,4-dimethylphenyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7/c1-12-5-6-14(11-13(12)2)22-17-15-16(20-8-7-19-15)23-18(24-17)21-9-10-25(3)4/h5-8,11H,9-10H2,1-4H3,(H2,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYWAEXBBJMXGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCN(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-[2-(Dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3,3-dimethyl-2-oxobutyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6421184.png)

![2-[4-(benzyloxy)phenyl]-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B6421199.png)
![4-(2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B6421207.png)




![N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine](/img/structure/B6421270.png)
![3-[(2-fluorophenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B6421277.png)
![6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate](/img/structure/B6421282.png)
![4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 3,5-dimethoxybenzoate](/img/structure/B6421287.png)
![2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-[(pyridin-3-yl)carbamoyl]propanoic acid](/img/structure/B6421290.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6421292.png)